molecular formula C12H16OS B14427467 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol CAS No. 82782-26-1

2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol

Katalognummer: B14427467
CAS-Nummer: 82782-26-1
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: KYKVHDDFJMDJNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a butenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol typically involves the reaction of 4-methylthiophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular processes and pathways. Additionally, the compound’s structure allows it to interact with various biological molecules, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-(4-methylphenyl)but-3-yn-2-ol
  • 3-Sulfanyl-2-methylbutan-1-ol
  • **3-(2-Aminophenyl)sulfanylmethyl]-2,3-dihydro-4H-chromen-4-one

Uniqueness

2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol is unique due to its specific combination of a sulfanyl group and a butenol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

82782-26-1

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

2-methyl-3-(4-methylphenyl)sulfanylbut-3-en-2-ol

InChI

InChI=1S/C12H16OS/c1-9-5-7-11(8-6-9)14-10(2)12(3,4)13/h5-8,13H,2H2,1,3-4H3

InChI-Schlüssel

KYKVHDDFJMDJNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC(=C)C(C)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.